molecular formula C12H15F2N B8681802 N-(cyclopentylmethyl)-3,4-difluoroaniline

N-(cyclopentylmethyl)-3,4-difluoroaniline

Cat. No. B8681802
M. Wt: 211.25 g/mol
InChI Key: VNDFCLJKJLDQKX-UHFFFAOYSA-N
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Patent
US07884210B2

Procedure details

Preparation of cyclopentylmethyl-(3,4-difluoro-phenyl)-amine-3,4-Difluoroaniline (18.5 mmol) dissolved in 50 ml of THF:MeOH (1:1) was added cyclopentanecarbaldehyde (20.4 mmol) and 3 Å molsieves (5 g) and stirred for 0.5 h at RT. Then NaBH3CN (37.1 mmol=2 eqv.) was added and the reaction mixture was stirred for 13H at room temperature before it was filtered and the filtrate was concentrated in vacuo to give crude cyclopentylmethyl-(3,4-difluoro-phenyl)-amine.
Name
cyclopentylmethyl-(3,4-difluoro-phenyl)-amine 3,4-Difluoroaniline
Quantity
18.5 mmol
Type
reactant
Reaction Step One
Quantity
20.4 mmol
Type
reactant
Reaction Step Two
Quantity
37.1 mmol
Type
reactant
Reaction Step Three
Name
THF MeOH
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][NH:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.FC1C=C(C=CC=1F)N.C1(C=O)CCCC1.[BH3-]C#N.[Na+]>C1COCC1.CO>[CH:1]1([CH2:6][NH:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([F:15])[CH:9]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
cyclopentylmethyl-(3,4-difluoro-phenyl)-amine 3,4-Difluoroaniline
Quantity
18.5 mmol
Type
reactant
Smiles
C1(CCCC1)CNC1=CC(=C(C=C1)F)F.FC=1C=C(N)C=CC1F
Step Two
Name
Quantity
20.4 mmol
Type
reactant
Smiles
C1(CCCC1)C=O
Step Three
Name
Quantity
37.1 mmol
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
THF MeOH
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 13H at room temperature before it
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CCCC1)CNC1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.